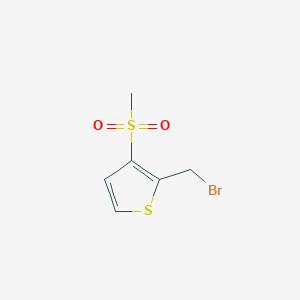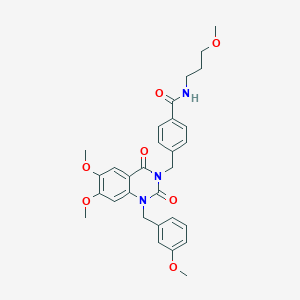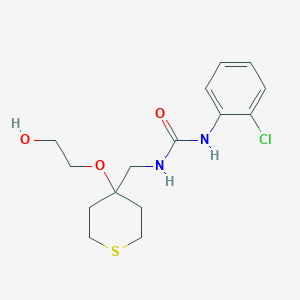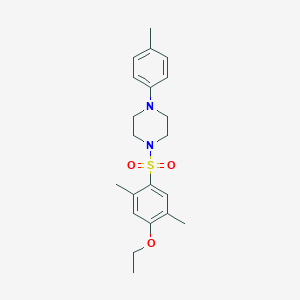
2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide, also known as 4-Fluorophenethylamine, is a derivative of phenethylamine, an aromatic compound found in a variety of plants and animals. It is a colorless solid that is soluble in water and alcohol. In recent years, it has become an important research tool in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Analytical and Synthetic Applications
- Identification and Synthesis of Analogs : A study by Power et al. (2015) discusses the identification and synthesis of a compound related to 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide, highlighting the use of analytical techniques such as nuclear magnetic resonance spectroscopy and gas chromatography for identifying such compounds.
- Synthesis of Derivatives : Govindaraju et al. (2016) report on the catalyst-free synthesis of novel derivatives of a compound similar to this compound, emphasizing the efficiency of their synthesis method in producing high yields (Govindaraju et al., 2016).
Pharmacological and Biomedical Research
- Platinum(II) Complexes Synthesis : Würtenberger et al. (2013) explored the synthesis of platinum(II) complexes containing derivatives of this compound, studying their pharmacokinetic properties and cytotoxicity against various cell lines (Würtenberger et al., 2013).
- Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using a derivative of this compound, and these compounds demonstrated significant antimicrobial activity (Puthran et al., 2019).
Material Science and Chemical Analysis
- Liquid Crystalline Polyethers Synthesis : Percec and Zuber (1992) studied the synthesis of liquid crystalline polyethers based on derivatives of this compound, contributing to the field of materials science (Percec & Zuber, 1992).
- Spectroscopic Studies : Matwijczuk et al. (2015) conducted fluorescence analysis on compounds related to this compound, revealing insights into their conformational changes and potential applications in rapid molecular analysis (Matwijczuk et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide are inflammatory cytokines such as TNFα and IL6 . These cytokines play a crucial role in the body’s immune response, particularly in inflammation and the regulation of immune cells .
Mode of Action
This compound interacts with its targets by inhibiting the production of inflammatory cytokines such as TNFα and IL6 . This interaction results in a reduction of inflammation and modulation of immune response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation and immune response. By inhibiting the production of inflammatory cytokines, this compound can alter the downstream effects of these pathways, potentially leading to reduced inflammation and modulated immune response .
Result of Action
The molecular and cellular effects of this compound’s action include anti-inflammatory effects and the inhibition of inflammatory cytokines production . This can lead to a reduction in inflammation and modulation of immune response, which may be beneficial in the treatment of conditions such as congestive heart failure, inflammatory bowel disease, and Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
2-Amino-1-(4-fluorophenyl)ethan-1-one hydrobromide interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of inflammatory cytokines such as TNFα and IL6 . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-amino-1-(4-fluorophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBWPQMLZZICAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


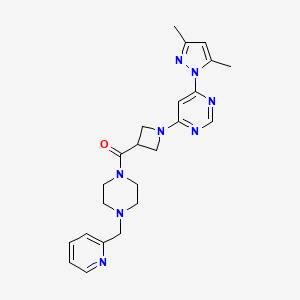

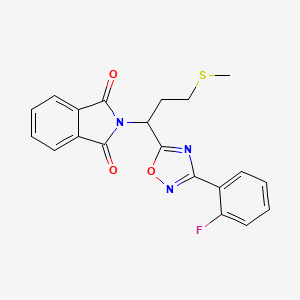
![N-(4-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2453811.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2453813.png)
![3-(benzo[d]thiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2453814.png)
